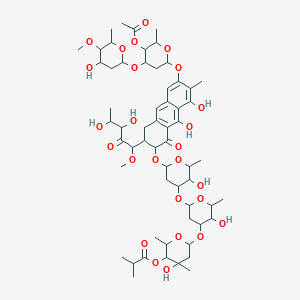![molecular formula C18H17F3N2O4 B1226675 ethyl 3,3,3-trifluoro-2-{[(4-hydroxyphenyl)carbamoyl]amino}-2-phenylpropanoate](/img/structure/B1226675.png)
ethyl 3,3,3-trifluoro-2-{[(4-hydroxyphenyl)carbamoyl]amino}-2-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 3,3,3-trifluoro-2-{[(4-hydroxyphenyl)carbamoyl]amino}-2-phenylpropanoate is a chemical compound with the molecular formula C18H17F3N2O4. It is classified as a N-carbamoyl-amino acid and is known for its unique structural properties, which include a trifluoromethyl group and a phenylpropanoic acid ester moiety .
Applications De Recherche Scientifique
ethyl 3,3,3-trifluoro-2-{[(4-hydroxyphenyl)carbamoyl]amino}-2-phenylpropanoate has a wide range of scientific research applications:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,3-trifluoro-2-{[(4-hydroxyphenyl)carbamoyl]amino}-2-phenylpropanoate typically involves the reaction of trifluoroacetic acid with ethanol in the presence of a strong-acid cation exchange resin as a catalyst. The reaction is carried out at temperatures ranging from 40 to 50°C, followed by the separation of the product mixture .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale aminolysis reactions in reactors equipped with stirring mechanisms, temperature control, and condensation systems. The process ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 3,3,3-trifluoro-2-{[(4-hydroxyphenyl)carbamoyl]amino}-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include trifluoromethyl-substituted amines, alcohols, and various substituted phenylpropanoic acid derivatives .
Mécanisme D'action
The mechanism of action of ethyl 3,3,3-trifluoro-2-{[(4-hydroxyphenyl)carbamoyl]amino}-2-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, leading to various biochemical effects. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoro-2-oxopropanoic acid ethyl ester: Similar in structure but lacks the anilino and phenyl groups.
Ethyl 3,3,3-trifluoro-2-oxopropanoate: Another related compound with similar trifluoromethyl and ester functionalities.
Uniqueness
ethyl 3,3,3-trifluoro-2-{[(4-hydroxyphenyl)carbamoyl]amino}-2-phenylpropanoate is unique due to its combination of trifluoromethyl, anilino, and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C18H17F3N2O4 |
|---|---|
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
ethyl 3,3,3-trifluoro-2-[(4-hydroxyphenyl)carbamoylamino]-2-phenylpropanoate |
InChI |
InChI=1S/C18H17F3N2O4/c1-2-27-15(25)17(18(19,20)21,12-6-4-3-5-7-12)23-16(26)22-13-8-10-14(24)11-9-13/h3-11,24H,2H2,1H3,(H2,22,23,26) |
Clé InChI |
XNQRDTCMTZHLJL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC(=O)NC2=CC=C(C=C2)O |
SMILES canonique |
CCOC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC(=O)NC2=CC=C(C=C2)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-1-adamantanecarboxylic acid [2-[2-(difluoromethoxy)anilino]-2-oxoethyl] ester](/img/structure/B1226593.png)

![N-(4-chlorophenyl)-5-methyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1226600.png)
![Ethyl 3-(2-chlorophenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]propanoate](/img/structure/B1226601.png)
![N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B1226602.png)
![N-(3-chlorophenyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-methyl-2-benzofurancarboxamide](/img/structure/B1226603.png)



![4-Nitrobenzoic acid (3,3,7,8-tetramethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-7-ium-9-yl) ester](/img/structure/B1226610.png)
![2-[[(2,5-dichloro-3-thiophenyl)-oxomethyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1226612.png)
![1-[(7-Chloro-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-(3-fluoro-4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B1226613.png)
![(+-)-5-[3-(tert-butylammonio)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one(1+)](/img/structure/B1226615.png)

